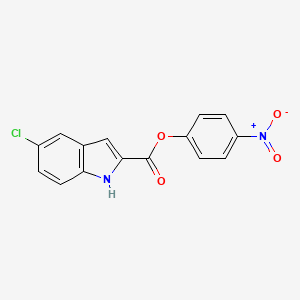
p-Nitrophenyl 5-chloroindole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrophenyl 5-chloroindole-2-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a 5-chloroindole core with a 4-nitrophenyl ester group at the 2-position, making it a unique and interesting molecule for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 4-nitrophenyl 5-chloroindole-2-carboxylate typically involves the esterification of 5-chloroindole-2-carboxylic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with more efficient purification processes.
Analyse Chemischer Reaktionen
4-nitrophenyl 5-chloroindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-nitrophenyl 5-chloroindole-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 4-nitrophenyl 5-chloroindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
4-nitrophenyl 5-chloroindole-2-carboxylate can be compared with other similar indole derivatives, such as:
5-chloroindole-2-carboxylic acid: Lacks the nitrophenyl ester group and has different chemical properties and biological activities.
4-nitrophenyl indole-2-carboxylate: Similar structure but without the chlorine substitution, leading to different reactivity and applications.
5-bromoindole-2-carboxylate: Contains a bromine atom instead of chlorine, which can affect its chemical behavior and biological effects. The uniqueness of 4-nitrophenyl 5-chloroindole-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
365996-91-4 |
|---|---|
Molekularformel |
C15H9ClN2O4 |
Molekulargewicht |
316.69 g/mol |
IUPAC-Name |
(4-nitrophenyl) 5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H9ClN2O4/c16-10-1-6-13-9(7-10)8-14(17-13)15(19)22-12-4-2-11(3-5-12)18(20)21/h1-8,17H |
InChI-Schlüssel |
ZWHCMCGIGXREEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















